Cas no 860296-14-6 (3-chloro-4-fluoro-2-hydroxybenzoic acid)

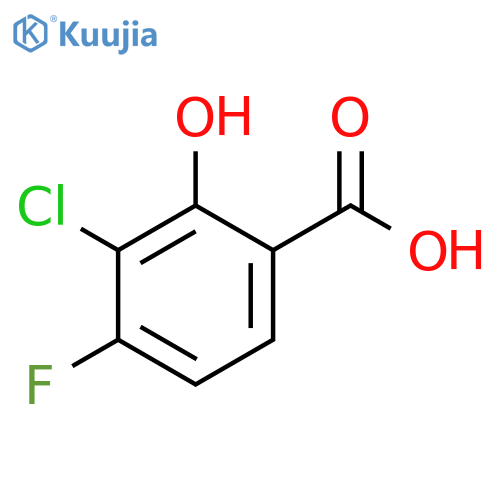

860296-14-6 structure

商品名:3-chloro-4-fluoro-2-hydroxybenzoic acid

3-chloro-4-fluoro-2-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-chloro-4-fluoro-2-hydroxybenzoic acid

-

- インチ: 1S/C7H4ClFO3/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,10H,(H,11,12)

- InChIKey: YIDVBRXGZCXGFH-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=C(F)C(Cl)=C1O

計算された属性

- せいみつぶんしりょう: 189.9832998g/mol

- どういたいしつりょう: 189.9832998g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-chloro-4-fluoro-2-hydroxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537331-250mg |

3-Chloro-4-fluoro-2-hydroxybenzoic acid |

860296-14-6 | 98% | 250mg |

¥8151.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537331-1g |

3-Chloro-4-fluoro-2-hydroxybenzoic acid |

860296-14-6 | 98% | 1g |

¥15675.00 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90819-100MG |

3-chloro-4-fluoro-2-hydroxybenzoic acid |

860296-14-6 | 95% | 100MG |

¥ 1,570.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90819-500MG |

3-chloro-4-fluoro-2-hydroxybenzoic acid |

860296-14-6 | 95% | 500MG |

¥ 4,184.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537331-5g |

3-Chloro-4-fluoro-2-hydroxybenzoic acid |

860296-14-6 | 98% | 5g |

¥47040.00 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90819-100mg |

3-chloro-4-fluoro-2-hydroxybenzoic acid |

860296-14-6 | 95% | 100mg |

¥1714.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90819-500mg |

3-chloro-4-fluoro-2-hydroxybenzoic acid |

860296-14-6 | 95% | 500mg |

¥4565.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90819-5.0g |

3-chloro-4-fluoro-2-hydroxybenzoic acid |

860296-14-6 | 95% | 5.0g |

¥18810.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90819-1.0g |

3-chloro-4-fluoro-2-hydroxybenzoic acid |

860296-14-6 | 95% | 1.0g |

¥6270.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90819-250.0mg |

3-chloro-4-fluoro-2-hydroxybenzoic acid |

860296-14-6 | 95% | 250.0mg |

¥2508.0000 | 2024-08-02 |

3-chloro-4-fluoro-2-hydroxybenzoic acid 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

860296-14-6 (3-chloro-4-fluoro-2-hydroxybenzoic acid) 関連製品

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:860296-14-6)3-chloro-4-fluoro-2-hydroxybenzoic acid

清らかである:99%/99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g

価格 ($):197.0/314.0/524.0/786.0/2357.0